Ningetinib
Overview
Description
Ningetinib is the tosylate salt form of an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . It has been investigated in 1 clinical trial .
Molecular Structure Analysis
Ningetinib has a molecular weight of 556.21 and a chemical formula of C31H29FN4O5 . The InChI code is InChI=1S/C31H29FN4O5/c1-19-28 (30 (38)36 (35 (19)4)21-8-6-5-7-9-21)29 (37)34-20-10-13-27 (24 (32)16-20)41-26-14-15-33-25-17-22 (11-12-23 (25)26)40-18-31 (2,3)39/h5-17,39H,18H2,1-4H3, (H,34,37)
.
Chemical Reactions Analysis
Ningetinib is a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI) with IC50s of 6.7, 1.9 and <1.0 nM for c-Met, VEGFR2 and Axl, respectively .
Physical And Chemical Properties Analysis
Ningetinib has a molecular weight of 556.594 and a chemical formula of C31H29FN4O5 . It is a small molecule and is under investigation in clinical trial NCT03758287 .
Scientific Research Applications
1. Application in Advanced Solid Tumors
- Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with advanced solid tumors .
- Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
- Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .
2. Application in Non-Small-Cell Lung Cancer (NSCLC)
- Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
- Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
- Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .
3. Application in MET Dysregulations
- Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with MET dysregulations .
- Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
- Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .
4. Application in AXL Dysregulations
- Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
- Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
- Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .
3. Application in MET Dysregulations
- Summary of the Application : Ningetinib (CT053PTSA) was evaluated in a phase I, single-arm, single-center, open-label, dose-escalation study for its safety and efficacy in patients with MET dysregulations .
- Methods of Application or Experimental Procedures : This was a dose-escalation study. The primary purpose was to determine the dose limiting toxicity (DLT), maximum tolerated dose (MTD) and recommend doses and regimen of CT053PTSA for further studies . Patients were treated in 5 dose cohorts of 15 mg, 30 mg, 60 mg, 100 mg, and 150 mg QD capsules .
- Results or Outcomes : The maximum tolerated dose (MTD) of the CT053PTSA was determined according to the incidence of dose-limiting toxicity (DLT) assessed by NCI CTCAE v4.0 .
4. Application in AXL Dysregulations
- Summary of the Application : Ningetinib, a MET/AXL inhibitor, was combined with gefitinib in a phase 1b dose-escalation/dose-expansion trial for EGFR-mutant NSCLC with MET and AXL dysregulations .
- Methods of Application or Experimental Procedures : Patients in this trial received ningetinib 30 mg/40 mg/60 mg plus gefitinib 250 mg once daily . MET/AXL status were analyzed using FISH and IHC .
- Results or Outcomes : The objective response rate (ORR) was 30.8% for tumors with MET amplification, 0% for MET polysomy, 24.1% for MET overexpression, 20% for AXL amplification and 27.6% for AXL overexpression . For patients with concurrent MET amplification and AXL overexpression, ningetinib plus gefitinib provided an ORR of 80%, DCR of 100% and median PFS of 4.7 months .
Safety And Hazards
properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39/h5-17,39H,18H2,1-4H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYYQSZNRVQLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ningetinib | |
CAS RN |
1394820-69-9 | |
Record name | Ningetinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ningetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NINGETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW3Q92Z6A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
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